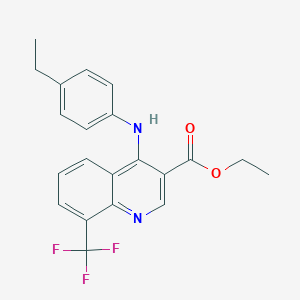![molecular formula C21H21NO4S B284946 N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)
N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide, commonly known as TDBF, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. TDBF is a member of the dibenzofuran family, which is known for its diverse pharmacological properties.
作用機序
The mechanism of action of TDBF is not fully understood, but it is believed to involve the inhibition of various signaling pathways. TDBF has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. TDBF has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
TDBF has been found to have various biochemical and physiological effects. In cancer cells, TDBF has been shown to induce cell cycle arrest and apoptosis by activating the caspase pathway. TDBF has also been found to reduce the production of pro-inflammatory cytokines in immune cells, leading to its potential anti-inflammatory effects. In neurons, TDBF has been found to protect against oxidative stress and reduce the production of pro-inflammatory cytokines, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of TDBF is its potential therapeutic applications in various scientific research areas. TDBF has been found to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, one limitation of TDBF is its relatively low solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on TDBF. One potential area of research is the development of more efficient synthesis methods to increase the yield and purity of TDBF. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of TDBF. Additionally, further studies are needed to determine the optimal dosage and administration of TDBF for therapeutic use. Finally, the potential side effects and toxicity of TDBF need to be investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, TDBF is a chemical compound with potential therapeutic applications in various scientific research areas. Its synthesis method has been optimized to provide high yields of TDBF with good purity. TDBF has been found to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to determine the molecular mechanisms underlying its therapeutic effects, as well as its optimal dosage and administration.
合成法
The synthesis of TDBF involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is TDBF, which can be purified by column chromatography. This synthesis method has been optimized to provide high yields of TDBF with good purity.
科学的研究の応用
TDBF has been shown to have potential therapeutic applications in various scientific research areas. In the field of cancer research, TDBF has been found to inhibit the growth of cancerous cells by inducing cell cycle arrest and apoptosis. TDBF has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, TDBF has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C21H21NO4S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
N-(4-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |
InChI |
InChI=1S/C21H21NO4S/c1-14-7-10-17(11-8-14)27(24,25)22(15(2)23)16-9-12-21-19(13-16)18-5-3-4-6-20(18)26-21/h7-13H,3-6H2,1-2H3 |
InChIキー |
QBMZEZBYUPVBHS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284864.png)
![5-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284865.png)
![5-(4-methoxyphenyl)-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284867.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
![5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284870.png)
![3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284872.png)
![3-(3-phenylpropyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284874.png)
![3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284875.png)
![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284880.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)

![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
